This compound is synthesized from two primary sources: nicotinic acid, which is derived from tobacco or synthesized through various chemical methods, and tetrahydrofurfuryl alcohol, which can be obtained through the hydrogenation of furfural, a compound derived from agricultural byproducts like corncobs and sugarcane bagasse.
Tetrahydrofurfuryl nicotinate can be synthesized primarily through the esterification reaction between nicotinic acid and tetrahydrofurfuryl alcohol. This process typically involves the following steps:
Technical details regarding this process indicate that optimal temperatures range from 60°C to 120°C, depending on the specific reaction conditions employed .
Tetrahydrofurfuryl nicotinate can participate in various chemical reactions typical for esters:
Technical details indicate that these reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently .
Tetrahydrofurfuryl nicotinate exhibits pharmacological properties primarily through its ability to enhance microcirculation when applied topically. The mechanism involves:
Data from studies suggest that topical application can lead to localized erythema due to increased blood flow, making it useful in formulations aimed at improving skin health .
Relevant analyses indicate that its stability makes it suitable for various formulations without significant degradation over time .
Tetrahydrofurfuryl nicotinate finds applications in several fields:
Tetrahydrofurfuryl nicotinate (THN) emerged in mid-20th century pharmacological research as a structural hybrid of vitamin B3 (niacin) and tetrahydrofurfuryl alcohol. Initially designated Trafuril by Ciba Pharmaceuticals, its development stemmed from efforts to enhance the topical vasodilatory efficacy of nicotinic acid esters. Early studies (1950s–1960s) documented its experimental use in peripheral vascular disorders and muscular rheumatism, as evidenced by clinical investigations indexed in PubMed (PMID: 14883737, 14956681) . The compound’s tradename Trafuril and synonym Thurfyl nicotinate reflect its initial commercial branding, while systematic nomenclature evolved to clarify its chemical architecture:
This progression from proprietary to standardized names aligns with international chemical indexing practices, ensuring unambiguous identification in scientific literature.
THN’s molecular framework (C₁₁H₁₃NO₃) integrates a pyridine-carboxylate moiety (niacin derivative) and a tetrahydrofuran-derived furfuryl group, conferring distinct solubility and reactivity profiles [1] [7].
Table 1: Fundamental Physicochemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₃NO₃ | PubChem [1] |
Molecular Weight | 207.23 g/mol | ChEMBL [9] |
CAS Registry Number | 70-19-9 | ChemBlink [7] |
SMILES | O=C(OCC1CCCO1)C2=CC=CN=C2 | NCATS [9] |
InChI Key | RQAITHJHUFFEIV-UHFFFAOYSA-N | PubChem [1] |
XLogP3 (Partition Coeff.) | 1.4 | SMolecule |
Structural Features:
Table 2: Comparative Analysis of Nicotinic Acid Esters
Compound | Molecular Formula | XLogP3 | Unique Structural Feature |
---|---|---|---|
Tetrahydrofurfuryl Nicotinate | C₁₁H₁₃NO₃ | 1.4 | Tetrahydrofuran ring (enhanced skin penetration) |
Methyl Nicotinate | C₇H₇NO₂ | -0.2 | Short-chain methyl ester (rapid clearance) |
Hexyl Nicotinate | C₁₂H₁₇NO₂ | 3.1 | Hexyl chain (high lipophilicity) |
Octyl Nicotinate | C₁₄H₂₁NO₂ | 4.5 | Octyl chain (prolonged residence) |
Experimental density (1.20 g/cm³) and boiling point (318.7°C at 760 mmHg) further characterize its liquid state behavior under standard conditions [7] [10]. The compound’s stability in acidic/basic media remains undocumented in available literature.
THN holds no current therapeutic approvals from major regulatory bodies (FDA, EMA). It is classified as an exclusively research-purpose compound with commercial availability through chemical suppliers (e.g., Smolecule, ChemBlink) under restrictive use clauses [10]. Patent landscapes reveal ancillary roles:
Ongoing research focuses on:
Table 3: Regulatory and Research Status Summary
Aspect | Status | Sources |
---|---|---|
Therapeutic Approval | None (research only) | NCATS [9] |
Commercial Availability | Specialty suppliers (non-GMP) | Smolecule |
Patent Applications | 5+ (synthesis methods or derivatives) | Google Patents [3] [6] |
Known Biological Activities | Vasodilation, enzyme modulation | PubMed |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7